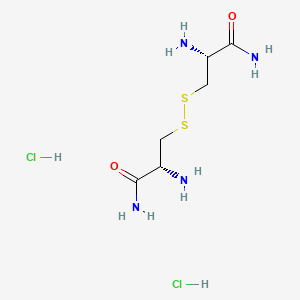

L-Cystine bisamide dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

L-Cystine bisamide dihydrochloride is an off-white powder . Its IUPAC name is (2R,2’R)-3,3’-disulfanediylbis(2-aminopropanamide) dihydrochloride . It has a molecular weight of 311.26 and its molecular formula is C6H14N4O2S2.2ClH .

Synthesis Analysis

A series of L-cystine diamides with or without Nα-methylation was designed, synthesized, and evaluated for their inhibitory activity of L-cystine crystallization . L-Cystine diamides without Nα-methylation were found to be potent inhibitors of L-cystine crystallization .Molecular Structure Analysis

The structure of L-cystine diamide dihydrochloride has been studied . The InChI code for this compound is 1S/C6H14N4O2S2.2ClH/c7-3(5(9)11)1-13-14-2-4(8)6(10)12;;/h3-4H,1-2,7-8H2,(H2,9,11)(H2,10,12);2*1H/t3-,4-;;/m0…/s1 .Physical And Chemical Properties Analysis

This compound is an off-white powder . It has a melting point of > 223 °C (dec.) . The molecular weight is 311.3 g/mol . The topological polar surface area is 189 Ų .Wissenschaftliche Forschungsanwendungen

1. Use in Magnetic Resonance Imaging (MRI)

L-Cystine bisamide dihydrochloride has been utilized in the development of biodegradable Gd-DTPA L-cystine bisamide copolymers. These novel copolymers serve as effective macromolecular contrast agents for MRI, particularly useful in cardiovascular and tumor imaging. Their biodegradable nature allows for them to be cleaved into low molecular weight Gd(III) chelates, facilitating rapid clearance from the body (Kaneshiro et al., 2006).

2. Synthesis of Novel Compounds

Research has focused on synthesizing new compounds from this compound. For instance, new N,N'-bis(alkoxycarbonyl)-L-cystine bis(methylamides) have been created, leading to the development of new 2-methylisothiazolones with potential microbicidal effects (Nadel & Pálinkás, 2000).

3. Exploration of Chemical Reactions

Studies have been conducted to understand the chemical reactions involving this compound. For example, the thermolysis of N,N′-diacetyl-L-cystine bismethylamide provides insights into the formation of trisulphides and α,β-dehydropeptide (Ghadimi & Hill, 1991).

4. Development of Poly(amidoamine)s

This compound has been used in synthesizing novel poly(amidoamine)s with disulfide linkages. These developments contribute to the creation of responsive materials to redox stimuli, which can be significant in various biomedical applications (Emilitri et al., 2007).

5. Antibacterial Activity

It has been employed in synthesizing derivatives that exhibit antibacterial activity. L-Cystine dihydrazide and L-cystine bis(p-alkoxyanilide) derivatives demonstrated antibacterial properties against Mycobacterium tuberculosis (Taniyama et al., 1959).

6. Optical and Thermal Properties

The synthesis and study of L-Cystine dihydrochloride as a semiorganic nonlinear optical material reveal its potential in optical applications. Its structural, optical, thermal, and mechanical properties have been extensively characterized (Devi et al., 2010).

7. Antitumor Effect

This compound derivatives have shown potential in antitumor applications. The introduction of certain substituents in these derivatives has led to substances with increased antitumor effects and reduced toxicity (Zakhariev et al., 1989).

Safety and Hazards

L-Cystine bisamide dihydrochloride should be handled with care. Contact with skin and eyes should be avoided . In case of contact with eyes, rinse immediately with plenty of water and seek medical advice . After contact with skin, wash immediately with plenty of water . If the product is involved in a fire, it can release toxic chlorine gases .

Wirkmechanismus

Target of Action

The primary target of L-Cystine bisamide dihydrochloride is the glutathione synthesis pathway . This compound serves as a major precursor for the synthesis of glutathione, a crucial antioxidant in the body .

Mode of Action

this compound interacts with its targets by serving as a substrate for the synthesis of glutathione . Glutathione is a tripeptide composed of cysteine, glycine, and glutamic acid. It plays a critical role in protecting cells from oxidative stress .

Biochemical Pathways

this compound affects the glutathione synthesis pathway . By providing a source of cysteine, it supports the production of glutathione. Glutathione, in turn, participates in various biochemical reactions, particularly those involved in neutralizing free radicals and reactive oxygen species .

Pharmacokinetics

It is known that cysteine, from which this compound is derived, can usually be synthesized by the human body under normal physiological conditions if a sufficient quantity of methionine is available .

Result of Action

The primary result of this compound’s action is the enhanced synthesis of glutathione . This leads to improved cellular defense against oxidative stress, which can prevent cell damage and promote overall health .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of trace elements such as copper and iron, typically present in cell culture media, can catalyze the rapid oxidation of L-cystine . This can affect the solubility and stability of the compound, and subsequently, its efficacy .

Eigenschaften

IUPAC Name |

(2R)-2-amino-3-[[(2R)-2,3-diamino-3-oxopropyl]disulfanyl]propanamide;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N4O2S2.2ClH/c7-3(5(9)11)1-13-14-2-4(8)6(10)12;;/h3-4H,1-2,7-8H2,(H2,9,11)(H2,10,12);2*1H/t3-,4-;;/m0../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYPOYMPGFACTLO-RGVONZFCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)N)N)SSCC(C(=O)N)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)N)N)SSC[C@@H](C(=O)N)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N4O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.